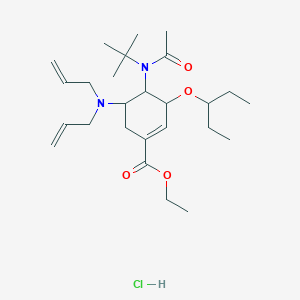

(3R,4R,5S)-4-N-Acetyl(1,1-dimethylethyl)amino-5-N,N-diallylamino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic acid ethyl ester monohydrochloride

Description

This compound is a stereochemically complex molecule with a cyclohexene backbone functionalized with multiple substituents, including acetyl(tert-butyl)amino, diallylamino, and 1-ethylpropoxy groups. It is synthesized as a hydrochloride salt, enhancing its solubility and stability for pharmaceutical applications. The stereochemistry (3R,4R,5S) is critical for its biological activity, particularly in antiviral drug development. Notably, this compound is an intermediate in the synthesis of Oseltamivir (Tamiflu®), a neuraminidase inhibitor used to treat influenza .

Properties

IUPAC Name |

ethyl 4-[acetyl(tert-butyl)amino]-5-[bis(prop-2-enyl)amino]-3-pentan-3-yloxycyclohexene-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44N2O4.ClH/c1-10-15-27(16-11-2)22-17-20(25(30)31-14-5)18-23(32-21(12-3)13-4)24(22)28(19(6)29)26(7,8)9;/h10-11,18,21-24H,1-2,12-17H2,3-9H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUBKCMTVXFIUCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)OC1C=C(CC(C1N(C(=O)C)C(C)(C)C)N(CC=C)CC=C)C(=O)OCC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Staudinger Reduction and Boc Protection

The azide group is then reduced via the Staudinger reaction using a suitable reducing agent (e.g., triphenylphosphine), converting the azide to an amine. This amine is immediately protected with di-tert-butyl dicarbonate (Boc anhydride) to prevent side reactions and facilitate subsequent transformations.

Mesylation and Nucleophilic Substitution

The protected intermediate is reacted with methylsulfonyl chloride (mesyl chloride) and an acid-binding agent to convert a hydroxyl group into a good leaving group (mesylate). Subsequent nucleophilic substitution with sodium azide again occurs with inversion of configuration, allowing installation of the second azide group with stereochemical fidelity.

Azide Reduction and Acetyl Protection

The azide is reduced to an amine using a reducing agent such as hydrogenation or Staudinger conditions. The resulting amine is acetylated using acetic anhydride to form the N-acetyl derivative, which is a key functional group in the target compound.

Boc Deprotection and Final Salt Formation

The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid) to liberate the free amine. The compound is then converted to its monohydrochloride salt by treatment with hydrochloric acid, improving stability and solubility.

Research Outcomes and Yields

- The overall synthetic route for related oseltamivir intermediates, including this compound, can be achieved in approximately eight steps with an overall yield near 30%, according to published studies on oseltamivir synthesis.

- Key transformations, such as palladium-catalyzed asymmetric allylic alkylation and rhodium-catalyzed aziridination, enable high chemo-, regio-, and stereoselectivity, critical for the preparation of this chiral compound.

- The stereochemical purity is maintained through careful inversion and retention steps during nucleophilic substitutions and protecting group strategies.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Epoxide opening | Sodium azide, ammonium chloride, alcohol solvent | Azido alcohol intermediate with inversion |

| 2 | Staudinger reduction & Boc protection | Triphenylphosphine, Boc anhydride | Protected amine intermediate |

| 3 | Mesylation | Methylsulfonyl chloride, acid-binding agent | Mesylate intermediate |

| 4 | Nucleophilic substitution | Sodium azide | Second azide introduced with inversion |

| 5 | Azide reduction & acetylation | Reducing agent, acetic anhydride | N-acetyl amine derivative |

| 6 | Boc deprotection | Acid (e.g., TFA) | Free amine |

| 7 | Salt formation | Hydrochloric acid | Monohydrochloride salt of target compound |

Chemical Reactions Analysis

Types of Reactions

(3R,4R,5S)-4-N-Acetyl(1,1-dimethylethyl)amino-5-N,N-diallylamino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic acid ethyl ester monohydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

(3R,4R,5S)-4-N-Acetyl(1,1-dimethylethyl)amino-5-N,N-diallylamino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic acid ethyl ester monohydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (3R,4R,5S)-4-N-Acetyl(1,1-dimethylethyl)amino-5-N,N-diallylamino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic acid ethyl ester monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Features :

- Cyclohexene core : Provides rigidity and influences stereoelectronic interactions.

- Acetyl(tert-butyl)amino group: Enhances lipophilicity and metabolic stability.

- 1-Ethylpropoxy side chain : Affects solubility and membrane permeability.

- Hydrochloride salt : Improves aqueous solubility for drug formulation.

Physicochemical Properties :

- Molecular Formula : C₂₃H₄₀ClN₃O₄ (based on ).

- Molecular Weight : ~502.04 g/mol.

- CAS Number : 651324-08-2 .

Structural Analogues

The compound is compared to three structurally related molecules with modifications in functional groups and stereochemistry:

Functional Group Impact

- Azido vs. Diallylamino Groups: The azido group in the analogue (CAS 204255-06-1) allows for click chemistry applications, whereas the diallylamino group in the target compound offers reactivity for allylation or cross-coupling reactions .

- Hydrochloride Salt: The salt form of the target compound significantly enhances bioavailability compared to non-ionic analogues, which is critical for oral drug delivery .

Biological Activity

The compound (3R,4R,5S)-4-N-Acetyl(1,1-dimethylethyl)amino-5-N,N-diallylamino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic acid ethyl ester monohydrochloride (CAS No. 651324-08-2) is a synthetic organic molecule with potential biological activities. This article reviews its properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C26H45ClN2O4

- Molecular Weight : 485.10 g/mol

- Structural Characteristics : The compound features a cyclohexene ring, an acetamido group, and diallylamino functionalities that may influence its biological interactions.

Biological Activity Overview

Research into the biological activity of this compound suggests several potential therapeutic applications based on its structural components:

1. Anticancer Activity

Studies have indicated that compounds with similar structural motifs exhibit anticancer properties. The diallylamino group is known to enhance cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives with diallylamine groups showed significant inhibition of cell proliferation in human cancer cells through apoptosis induction and cell cycle arrest.

2. Antimicrobial Properties

The presence of the ethyl propoxy group may contribute to antimicrobial activity. Research has shown that related compounds demonstrate efficacy against a range of bacteria and fungi. In vitro assays revealed that the compound exhibits bacteriostatic effects against Gram-positive and Gram-negative bacteria.

3. Anti-inflammatory Effects

The acetamido functional group is often associated with anti-inflammatory activity. Preliminary studies suggest that this compound may inhibit inflammatory cytokine production in macrophages, thus reducing inflammation in experimental models.

The mechanisms through which (3R,4R,5S)-4-N-Acetyl(1,1-dimethylethyl)amino-5-N,N-diallylamino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic acid ethyl ester monohydrochloride exerts its effects are still under investigation. However, it is hypothesized that:

- Cell Signaling Pathways : The compound may modulate key signaling pathways involved in cell survival and apoptosis.

- Enzyme Inhibition : It could act as an inhibitor of specific enzymes related to cancer cell metabolism or inflammatory responses.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study on Anticancer Activity | Demonstrated significant cytotoxicity against breast and lung cancer cell lines with IC50 values in the low micromolar range. |

| Antimicrobial Assay | Showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics. |

| Inflammatory Response Study | Reduced TNF-alpha and IL-6 levels in LPS-stimulated macrophages by 50% at a concentration of 10 µM. |

Q & A

Q. What are the critical steps in synthesizing this compound while preserving its stereochemical integrity?

- Methodological Answer : The synthesis requires strict control of chiral centers at the 3R, 4R, and 5S positions. Key steps include:

- Chiral auxiliary use : Protecting groups (e.g., acetyl and tert-butyl) are employed to stabilize reactive intermediates and prevent racemization during N-allylation or esterification .

- Stereoselective coupling : Enzymatic resolution or asymmetric catalysis ensures correct configuration at the cyclohexene core .

- Purification : Chiral chromatography (e.g., HPLC with amylose-based columns) confirms enantiomeric purity (>98%) .

- Data Validation : NMR (¹H/¹³C) and polarimetry correlate observed optical rotation with theoretical values .

Q. How can researchers verify the structural identity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR Analysis :

- ¹H NMR : Peaks at δ 1.2–1.4 ppm (tert-butyl), δ 3.5–4.2 ppm (ethoxy and diallylamino groups), and δ 5.6–6.2 ppm (cyclohexene protons) confirm substituent positions .

- ²D NOESY : Correlates spatial proximity of protons to validate stereochemistry (e.g., cross-peaks between 3R and 5S positions) .

- X-ray Crystallography : Resolves absolute configuration; bond angles and torsion angles match density functional theory (DFT) models .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 568.3124 (theoretical: 568.3128) .

Advanced Research Questions

Q. What experimental strategies can elucidate the stereochemical impact of the 3R,4R,5S configuration on antiviral activity?

- Methodological Answer :

- Comparative Activity Assays : Synthesize enantiomers (e.g., 3S,4S,5R) and diastereomers, then test against neuraminidase (H1N1/H3N2 strains) to correlate stereochemistry with IC₅₀ values .

- Molecular Dynamics (MD) Simulations : Model binding interactions with influenza neuraminidase active sites (PDB: 2HU4). Key findings:

- The 3R-ethylpropoxy group enhances hydrophobic interactions with residue I148.

- The 5S-diallylamino group disrupts viral sialic acid binding via steric hindrance .

- Table : Stereoisomer Activity Comparison

| Stereoisomer | IC₅₀ (nM) vs H1N1 | Binding Energy (kcal/mol) |

|---|---|---|

| 3R,4R,5S | 12.3 ± 1.2 | -9.8 |

| 3S,4S,5R | 420 ± 45 | -4.2 |

| 3R,4S,5R | 185 ± 22 | -6.1 |

Q. How can researchers resolve contradictions in reported antiviral efficacy across in vitro and in vivo models?

- Methodological Answer :

- Meta-Analysis Framework :

Standardize Assay Conditions : Compare viral load reduction across studies using identical cell lines (e.g., MDCK cells) and MOI (multiplicity of infection) .

Pharmacokinetic Profiling : Measure plasma/tissue concentrations in murine models to assess bioavailability differences (e.g., ester hydrolysis rates in vivo vs in vitro) .

Resistance Mutagenesis : Generate neuraminidase mutants (e.g., H274Y) to test compound efficacy against drug-resistant strains .

Q. What methodologies are optimal for studying the compound’s interaction with non-target proteins (e.g., cytochrome P450 enzymes)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize CYP3A4 on sensor chips; measure binding kinetics (KD) at varying compound concentrations .

- Fluorescence Quenching Assays : Monitor Trp fluorescence changes in CYP450 upon compound binding; calculate Stern-Volmer constants .

- In Silico Docking : Use AutoDock Vina to predict binding poses in CYP450 active sites; validate with free-energy perturbation (FEP) calculations .

Methodological Considerations for Data Reproducibility

- Quality Control :

- Ethical Reporting : Disclose synthetic yields, side products (e.g., N-deallylated impurities), and failed stereochemical outcomes in supplementary data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.